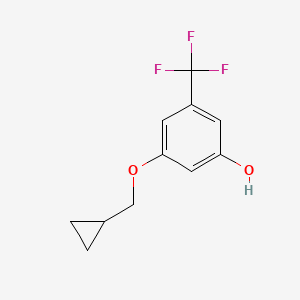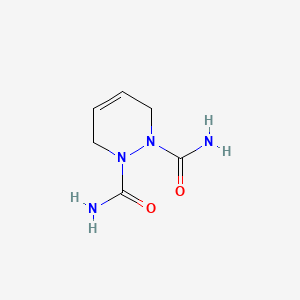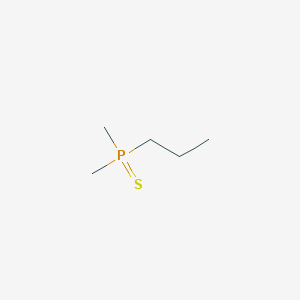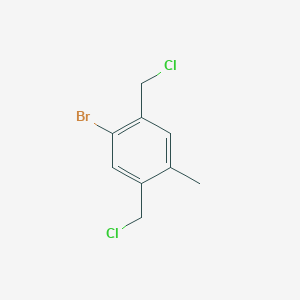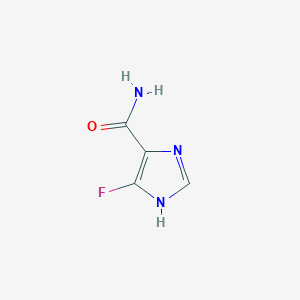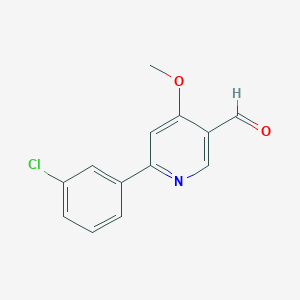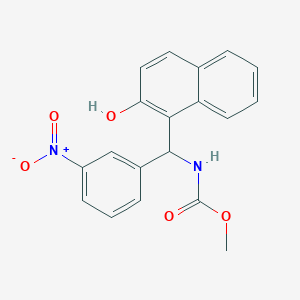
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of 2-naphthol, an aromatic aldehyde, and methyl carbamate in the presence of a catalyst. Various catalysts can be used, including magnesium hydrogen sulfate, Brønsted acidic ionic liquids, and cerium (IV) sulfate tetrahydrate . The reaction is usually carried out under solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. The use of solid acid catalysts, such as magnesium hydrogen sulfate, allows for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure short reaction times and easy workup procedures .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-hydroxynaphthalen-1-yl)(phenyl)methylcarbamate
- Methyl (2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate
Uniqueness
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H16N2O5 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
methyl N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C19H16N2O5/c1-26-19(23)20-18(13-6-4-7-14(11-13)21(24)25)17-15-8-3-2-5-12(15)9-10-16(17)22/h2-11,18,22H,1H3,(H,20,23) |
InChI-Schlüssel |
ZHNMJOOJCPMUQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


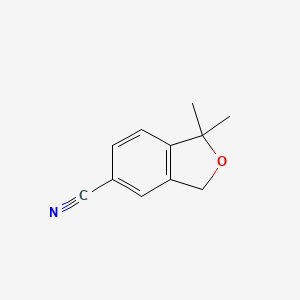
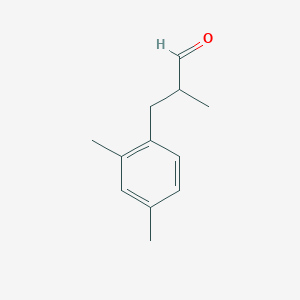

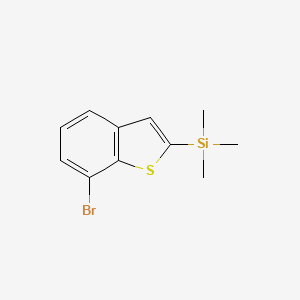
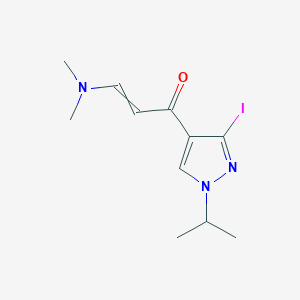
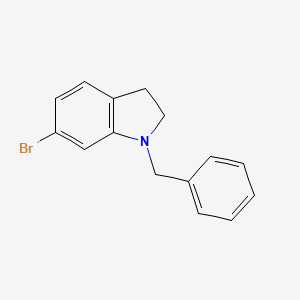
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
